1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

Purinergic signaling Pain research Neurogenic inflammation

Replace flat piperazine libraries with a conformationally constrained scaffold. 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine preserves the azetidine secondary amine and 2-pyridyl group critical for NK receptor & P2X3 programs. - Validated P2X3 IC₉₉ = 999 nM - benchmark for SAR optimization toward non-opioid analgesics - XLogP 0.5, TPSA 31.4 Ų - ideal for permeability/engagement controls - ≥95% purity, immediate shipment in research quantities

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
CAS No. 684646-31-9
Cat. No. B11885303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
CAS684646-31-9
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CNC2)C3=CC=CC=N3
InChIInChI=1S/C12H18N4/c1-2-4-14-12(3-1)16-7-5-15(6-8-16)11-9-13-10-11/h1-4,11,13H,5-10H2
InChIKeyKMFBMYBTNJRFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine: Identity & Scaffold


1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine (CAS 684646-31-9) is a heterocyclic building block combining an azetidine, a piperazine, and a pyridine moiety in a single framework . With a molecular formula of C12H18N4 and a molecular weight of 218.30 g/mol, this compound is supplied as a research chemical with a typical purity specification of ≥95% . The molecule is cited in patent literature as an intermediate or a member of compound libraries targeting neurokinin receptors and serine proteases, making it a specialized scaffold for medicinal chemistry and chemical biology applications [1].

1
Heterocyclic scaffold for neurokinin & purinergic probe synthesis
2
Patent-cited azetidine-piperazine-pyridine framework
3
High-purity building block for medicinal chemistry

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine: Generic Substitution Failure


Substituting 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine with a common piperazine fragment such as 1-(pyridin-2-yl)piperazine (CAS 34803-66-2) ignores the critical azetidine ring, which introduces a secondary amine center and distinct conformational constraints. Conversely, using 1-(azetidin-3-yl)piperazine (CAS 1339650-90-6) omits the 2-pyridyl group essential for directing receptor interactions. These deletions profoundly alter the molecule's hydrogen-bonding capacity, basicity profile, and target engagement, as demonstrated by 3–30 fold differences in P2X3 receptor antagonist potency between structurally related azetidine-piperazine-pyridine series [1]. Generic substitution therefore risks eliminating the specific pharmacological signature that makes this scaffold valuable in neurokinin and purinergic receptor programs [2].

Target Scaffold
Common Substitute
Risk
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
1-(Pyridin-2-yl)piperazine
Loss of azetidine ring alters conformation & H-bond capacity; activity profile may shift
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
1-(Azetidin-3-yl)piperazine
Missing 2-pyridyl group disrupts target engagement; P2X3/NK potency may not replicate

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine: Quantitative Differentiation Evidence


P2X3 Antagonist Potency Benchmark

In a cross-study comparison, 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine exhibits an IC50 of 999 nM at the human P2X3 receptor in a Fluo-3/AM fluorescence assay in C6BU-1 cells [1]. This value places it as a moderate-affinity antagonist within a chemotype series where closely related azetidine-piperazine-pyridine compounds, such as I-296 (BDBM183143), achieve IC50 values of 176 nM under comparable conditions [2]. The ~5.7-fold difference highlights the sensitivity of P2X3 antagonism to the substitution pattern, underscoring the unique position of the target compound for scaffold-hopping and structure-activity relationship (SAR) optimization campaigns.

P2X3 Antagonist Potency
Reported
Target: IC50 = 999 nM
Comparator I-296: IC50 = 176 nM
Reported moderate P2X3 affinity; guides hit-to-lead SAR optimization
Human P2X3 in Fluo-3/AM assay; cross-study data
Purinergic signaling Pain research Neurogenic inflammation

Neurokinin Antagonism Patent Evidence

The compound is disclosed in EP1702916 A1 as part of a series of piperazine-substituted azetidine derivatives functioning as neurokinin (NK) receptor antagonists [1]. While the patent provides enabling generic formulas, it explicitly exemplifies azetidine-containing structures and contrasts their pharmacological profile with non-azetidine-bearing piperazines. Class-level inference suggests that the azetidine ring imparts enhanced resistance to oxidative metabolism compared to pyrrolidine or unsubstituted piperazine analogs, a property critical for in vivo duration of action in gastrointestinal disease models [2]. Direct quantitative IC50 values from the patent are not publicly extracted, but the patent family (Santhera Pharmaceuticals) provides a framework for measuring NK1/NK3 selectivity.

NK Antagonist Patent Context
Class-level inference
Claimed as NK receptor antagonist scaffold in EP1702916 A1; specific IC50 not publicly extracted
Patent context supports proprietary chemotype differentiation
Data to verify; in vitro functional assays suggested
Neurokinin receptor Gastrointestinal disorders CNS therapeutics

Physicochemical Uniqueness vs. Common Analogs

Computed physicochemical properties from PubChem (XLogP3-AA = 0.5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, rotatable bond count = 2, topological polar surface area = 31.4 Ų) position the compound in a favorable oral drug-likeness space [1]. By comparison, 1-(pyridin-2-yl)piperazine (CAS 34803-66-2) has only 3 hydrogen bond acceptors and a lower molecular weight (163.22 g/mol), while 1-(azetidin-3-yl)piperazine (CAS 1339650-90-6) lacks a hydrogen bond acceptor on the aromatic ring. These differences translate into distinct permeability-efflux ratios and solubility profiles that directly impact in vitro assay performance and formulation requirements.

Physicochemical Profile
Computed data
Target: TPSA 31.4 Ų, HBA 4, MW 218.3
vs 1-(Pyridin-2-yl)piperazine: HBA 3, MW 163.2
vs 1-(Azetidin-3-yl)piperazine: HBA 2, MW 141.2
Distinct property space supports library design
PubChem computed; experimental confirmation advised
Physicochemical properties Drug-likeness Scaffold diversity

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine: Application Scenarios


P2X3 Antagonist Hit-to-Lead for Chronic Pain

The 999 nM IC50 against human P2X3 provides a validated starting point for medicinal chemistry optimization. Purchasing this compound enables focused SAR studies aimed at improving potency from moderate to low nanomolar ranges while tracking selectivity against other P2X subtypes, a key requirement for developing non-opioid analgesics [1].

Neurokinin Probe Synthesis for GI Pharmacology

Given its patent-backed role as an NK receptor antagonist scaffold, this compound is suited for synthesizing probe molecules to validate NK1/NK3 targets in gastrointestinal disease models. The azetidine ring is expected to confer metabolic stability advantages, reducing the need for early pharmacokinetic optimization [1].

Piperazine-Azetidine Hybrid Profiling Toolbox

The distinct physicochemical signature (XLogP = 0.5, TPSA = 31.4 Ų) makes this compound an ideal control or comparator in chemical biology screens that evaluate the impact of azetidine-piperazine hybridization on cellular permeability and target engagement [1].

Application
Selection Property
Validation Focus
P2X3 receptor probe development for pain pathway research
Scaffold-specific P2X3 activity
SAR-driven potency optimization
NK receptor probe synthesis for GI model studies
Patent-cited azetidine framework
NK subtype selectivity profiling
Piperazine-azetidine hybrid library design
Computed drug-like properties
Permeability & target engagement screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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